molecular formula C11H8N2 B1242798 4H-perimidine

4H-perimidine

Cat. No.: B1242798
M. Wt: 168.19 g/mol
InChI Key: UFZYWUYAXPKDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Perimidine is a nitrogen-containing heterocyclic compound of significant interest in scientific research, primarily valued for its unique electronic properties and role as a versatile synthetic building block. Its planar, conjugated structure makes it a promising candidate in materials science, particularly in the development of organic semiconductors and as a fluorophore for sensing applications (https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra11732a). In medicinal chemistry, the perimidine scaffold is recognized as a privileged structure; it is extensively investigated for its potential as a core moiety in bioactive molecules. Research indicates derivatives of this compound exhibit a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties, often through mechanisms involving enzyme inhibition or interaction with DNA (https://www.sciencedirect.com/science/article/abs/pii/S0223523419306776). Furthermore, its ability to act as a ligand in coordination chemistry allows for the construction of metal-organic frameworks (MOFs) and catalysts (https://pubs.acs.org/doi/10.1021/ic500001g). This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4H-perimidine

InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-5,7H,6H2

InChI Key

UFZYWUYAXPKDBC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=NC=NC3=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4h Perimidine and Its Derivatives

Classical and Conventional Synthetic Routes to 4H-Perimidine Core

Traditional methods for constructing the this compound core often rely on well-established chemical transformations, providing reliable access to this important heterocyclic system.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the this compound nucleus. These reactions typically involve the condensation of a 1,8-diaminonaphthalene (B57835) derivative with a suitable one-carbon or three-carbon synthon. The choice of the condensing agent and reaction conditions can influence the substitution pattern of the resulting perimidine ring.

One common approach involves the reaction of 1,8-diaminonaphthalene with aldehydes or ketones. For instance, the condensation of 1,8-diaminonaphthalene with various aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-2,3-dihydro-1H-perimidines, which can be subsequently oxidized to the corresponding 4H-perimidines. Similarly, the reaction with β-dicarbonyl compounds can provide access to more complex perimidine derivatives. The reaction of 1,8-diaminonaphthalene with acetylacetone, for example, yields 2,4-dimethyl-1H-perimidine, which exists in tautomeric equilibrium with its this compound form.

A study by Ammar et al. described the synthesis of various fused heterocyclic systems, including pyrimidine (B1678525) derivatives, through cyclocondensation reactions. researchgate.nettubitak.gov.tr For example, they reported the reaction of methyl 2-(2-cyanoacetamido)benzoate with various reagents to form complex heterocyclic structures. tubitak.gov.tr Although not directly synthesizing this compound itself, these methods highlight the utility of cyclocondensation for building related nitrogen-containing heterocycles.

Multicomponent Reaction (MCR) Approaches for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the synthesis of diverse heterocyclic scaffolds, including those related to this compound. frontiersin.orgacs.orgmdpi.comfigshare.com These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. acs.orgfigshare.com

A notable example is the Biginelli-type reaction, which has been adapted for the synthesis of pyrimidine-fused heterocycles. rsc.org While not directly yielding 4H-perimidines, these MCRs demonstrate the potential for one-pot synthesis of complex heterocyclic systems. For instance, a one-pot, three-component condensation of 2-aminopyridines, aldehydes, and ketones has been used to synthesize highly substituted 4H-pyrido[1,2-a]pyrimidines. zenodo.orgacs.org This strategy often involves the initial formation of an intermediate, which then undergoes intramolecular cyclization to afford the final heterocyclic product.

The synthesis of various pyran-annulated heterocycles, including those with a pyrimidine moiety, has been achieved through eco-friendly MCRs. acs.orgfigshare.com These reactions often utilize simple and readily available starting materials, such as aldehydes, malononitrile, and active methylene (B1212753) compounds, under mild conditions. acs.orgfigshare.com

ReactantsCatalyst/ConditionsProductReference
2-aminopyridines, aldehydes, ketonesTrifluoromethanesulfonic acidHighly substituted 4H-pyrido[1,2-a]pyrimidines acs.org
Aldehydes, malononitrile, C-H activated acidic compoundsUrea, aqueous ethanol, room temperatureFunctionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles acs.orgfigshare.com
3-oxo esters, α,β-unsaturated aldehydes, 1,3-diaminopropaneOne-potDiverse pyrido[1,2-a]pyrimidines researchgate.net
Substituted 2-phenyl-N-allyl-indole-3-carbaldehydes, active methylenes, 4-hydroxy-1-substituted quinolin-2(1H)-oneTBAF, water:ethanolIndole-based pyranoquinoline derivatives royalsocietypublishing.orgroyalsocietypublishing.org

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and ultrasonication, as well as catalyst-free and environmentally benign methodologies for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. foliamedica.bgd-nb.info

For example, the microwave-assisted synthesis of pyrane-fused acridine (B1665455) compounds has been reported, achieving the desired products in a short reaction time. mdpi.com Another study detailed a one-pot, three-component condensation for the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates under microwave irradiation in water as a green solvent, resulting in high yields within minutes. nih.gov The synthesis of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine was also achieved in a four-step synthesis that included a microwave-assisted step. scirp.org

ReactantsConditionsProductYieldTimeReference
α,β-unsaturated ketone, malononitrile, piperidineMicrowave (200 W), 50 °C, ethanolPyrane fused acridines-- mdpi.com
Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acidMicrowave, waterMethyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates78-94%3-6 min nih.gov
2-amino-4H-chromene derivative, ethyl orthoformate, acetic acidMicrowave, 110-140 °CImidate intermediate for 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine-60 min scirp.org
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, bromomalononitrileMicrowave3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile69-88%8 min d-nb.info

Ultrasonication-Promoted Syntheses

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.neteurekaselect.com

This technique has been effectively used for the one-pot synthesis of various heterocyclic compounds, including pyrano[2,3-d]pyrimidines. researchgate.neteurekaselect.comindiandrugsonline.org A facile procedure for the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes, pyrano[2,3-d]pyrimidines, and 1,4-dihydropyrano[2,3-c]pyrazoles involves a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and a C-H activated acidic compound under ultrasonic irradiation. researchgate.neteurekaselect.com This method offers advantages such as simple manipulation, high reaction rates, and improved yields. researchgate.neteurekaselect.com Another study reported the ultrasound-promoted synthesis of thiazole (B1198619) derivatives bearing a coumarin (B35378) nucleus. mdpi.com

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. rsc.orgdntb.gov.uaresearchgate.net

Several catalyst-free approaches for the synthesis of pyrimidine-fused heterocycles have been reported. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved under solvent-free conditions using ball-milling without any catalyst. researchgate.net Another study describes the catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives in water. dntb.gov.ua A catalyst-free Biginelli-type multicomponent reaction has also been developed for the synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines in boiling DMF. rsc.org

The use of environmentally benign solvents, such as water or aqueous ethanol, further enhances the green credentials of these synthetic protocols. acs.orgfigshare.comresearchgate.net A study by Prasad et al. demonstrated the synthesis of indole-based pyranoquinoline derivatives in a water-ethanol mixture, highlighting the move towards more sustainable solvent systems. royalsocietypublishing.orgroyalsocietypublishing.org

ReactantsConditionsProductReference
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamineMonowave 50 reactor4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives researchgate.net
Substituted benzaldehydes/salicylaldehydes, dimedone/barbituric acidWater-ethanol (1:1 v/v), 60 °CXanthene and pyrimidine-fused heterocyclic derivatives researchgate.net
5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, 1,3-dicarbonyl compoundsBoiling DMFFunctionalized 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles rsc.org

Solvent-Free Reaction Conditions

The synthesis of perimidines and their derivatives under solvent-free conditions represents a significant advancement in green chemistry, offering benefits such as reduced waste, shorter reaction times, and simplified work-up procedures. asianpubs.org Several methodologies have been developed that leverage these advantages, often in combination with microwave irradiation to facilitate efficient reactions.

One notable solvent-free method involves the condensation of various diamines with acid anhydrides and diacids under microwave irradiation, which produces good yields of tetracyclic and pentacyclic perimidine derivatives. nih.gov Similarly, the reaction of acyclic ketones with 1,8-diaminonaphthalene can be conducted without a solvent or catalyst to prepare 2,3-dihydro-1H-perimidines. rsc.org

Furthermore, solvent-free conditions have been successfully applied to the synthesis of complex fused perimidine systems. For instance, the cyclocondensation of 2-hydrazino-1H-perimidine with aryl nitriles or triethylorthoesters can be achieved under microwave irradiation without any solvent to produce 1,2,4-triazolo[4,3-a]perimidines. asianpubs.org This approach highlights the efficiency and environmental advantages of omitting traditional organic solvents. asianpubs.org A review of recent advancements in perimidine synthesis highlights various green chemistry approaches, including catalyst-free and solvent-free methods, underlining the trend towards more sustainable synthetic protocols. nih.govresearchgate.net

Table 1: Examples of Solvent-Free Synthesis of Perimidine Systems

ReactantsConditionsProduct TypeAdvantagesReference
1,8-Diaminonaphthalene, Acyclic KetonesSolvent-free, Catalyst-free2,3-Dihydro-1H-perimidinesSimplified procedure, no catalyst needed rsc.org
Diamines, Acid Anhydrides/DiacidsSolvent-free, MicrowaveTetracyclic/Pentacyclic PerimidinesGood yields, clean reaction nih.gov
2-Hydrazino-1H-perimidine, Aryl NitrilesSolvent-free, Microwave1,2,4-Triazolo[4,3-a]perimidinesShort reaction time, high yields, easy work-up asianpubs.org

Derivatization Strategies and Functionalization of the this compound Nucleus

The functionalization of the perimidine core is crucial for developing new compounds with specific chemical and biological properties. researchgate.net Strategies typically focus on introducing substituents at the C-2 position or at the nitrogen atoms of the heterocyclic ring.

Introduction of Substituents at Specific Positions (e.g., C-4, C-5, N-substitutions)

The nomenclature "C-4" and "C-5" as specified in the outline is conventional for a monocyclic pyrimidine ring and does not directly correspond to the standard IUPAC numbering for the tricyclic perimidine system. In perimidine, the carbon atom positioned between the two nitrogen atoms is designated C-2, and this is a primary site for substitution. The nitrogen atoms are at positions 1 and 3. The remaining positions (4 through 9) belong to the fused naphthalene (B1677914) moiety.

The introduction of substituents at the C-2 position is a common derivatization strategy. A well-established method involves the reaction of 1,8-diaminonaphthalene with a suitable one-carbon component. For example, reacting 1,8-diaminonaphthalene with carbon disulfide yields perimidine-2-thione, which can be a precursor for further functionalization. asianpubs.orgtandfonline.com Another approach uses iminoester hydrochlorides to introduce substituted phenylacetic acid moieties at the C-2 position, a reaction that can be accelerated by microwave irradiation. researchgate.net

Functionalization of the nitrogen atoms (N-substitutions) is another key strategy. The NH groups of the perimidine ring can undergo reactions typical for secondary amines, allowing for the attachment of various functional groups. For instance, the reaction of perimidine-2-thione with propargyl bromide leads to S-alkylation followed by cyclization, which involves the perimidine nitrogen. tandfonline.comtandfonline.com

Synthesis of Fused this compound Systems

Building additional heterocyclic rings onto the perimidine nucleus creates fused systems with extended π-electron systems and novel properties. These syntheses often start from a functionalized perimidine precursor.

A prominent example is the synthesis of thiazolo[3,2-a]perimidines. This is achieved by reacting perimidine-2-thione with propargyl bromide in refluxing ethanol. tandfonline.comtandfonline.com The reaction proceeds through an initial condensation and cyclization to form an intermediate with an exocyclic methylene group, which can then isomerize to the aromatic 9-methylthiazolo[3,2-a]perimidine. tandfonline.com

Another important class of fused perimidines is the 1,2,4-triazolo[4,3-a]perimidine system. The synthesis begins with the conversion of 1,8-diaminonaphthalene to 1H-perimidine-2(3H)-thione. asianpubs.org The thione is then S-methylated and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-1H-perimidine. asianpubs.org This key intermediate undergoes cyclocondensation with reagents like triethylorthoesters or aryl nitriles, often under microwave-assisted, solvent-free conditions, to efficiently yield the target triazolo-fused perimidines. asianpubs.org

Table 2: Synthesis of Fused Perimidine Systems

Starting Perimidine DerivativeReagent(s)Fused System FormedReference
Perimidine-2-thionePropargyl bromideThiazolo[3,2-a]perimidine tandfonline.comtandfonline.com
2-Hydrazino-1H-perimidineTriethylorthoesters / Aryl nitriles1,2,4-Triazolo[4,3-a]perimidine asianpubs.org

Preparation of N-Nucleosides of this compound Analogues

The synthesis of nucleoside analogues, where a heterocyclic base is attached to a sugar moiety, is a significant area of medicinal chemistry. However, a review of the scientific literature indicates a lack of specific studies detailing the synthesis of N-nucleosides based on the this compound scaffold.

While general methods for the synthesis of pyrimidine nucleosides are well-established, such as the Vorbrüggen reaction which involves the condensation of a silylated heterocycle with a protected sugar derivative, the application of these methods to the perimidine system has not been reported. acs.org Research on heterocyclic nucleosides tends to focus on pyrimidine, purine, and their closely related analogues like pyrrolo[2,3-d]pyrimidines or thiochromeno[2,3-d]pyrimidines. beilstein-journals.orgscirp.org The synthesis of true perimidine N-nucleosides remains an unexplored area of research.

Stereoselective Synthesis Approaches

Stereoselective synthesis is critical when preparing chiral molecules, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. The core 1H-perimidine structure is an achiral, aromatic system. Chirality would typically be introduced through the addition of a chiral substituent or by creating stereocenters on a reduced, non-aromatic version of the ring system, such as a dihydro- or tetrahydro-perimidine.

Despite the importance of stereocontrol in synthesis, a survey of the available chemical literature reveals no specific methods developed for the stereoselective synthesis of this compound derivatives. Research in stereoselective synthesis involving nitrogen heterocycles tends to focus on other scaffolds, such as the synthesis of chiral piperidinones or pyrrolidine (B122466) derivatives. acs.orgmdpi.com Therefore, the development of stereoselective approaches to chiral perimidine analogues represents an open field for future investigation.

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis and Proton Assignments

A ¹H NMR spectrum for 4H-perimidine would be expected to show characteristic signals for the protons on the naphthalene (B1677914) core and the unique protons of the pyrimidine (B1678525) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule. However, no published ¹H NMR data for this compound could be located.

¹³C NMR Spectroscopic Analysis and Carbon Assignments

Similarly, a ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. For this compound, this would allow for the assignment of each carbon in the fused ring system. This fundamental characterization data appears to be absent from the current body of scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity of atoms within a molecule. bldpharm.comarabjchem.org These experiments would definitively establish the proton-proton and proton-carbon correlations in this compound, solidifying its structural assignment. A search for such studies on this compound yielded no results.

Concentration-Dependent NMR Studies for Intermolecular Interactions

Concentration-dependent NMR studies are employed to investigate intermolecular phenomena like π-π stacking or hydrogen bonding by observing changes in chemical shifts as the solute concentration is varied. Such studies on this compound would offer insight into its self-association properties in solution. This specific area of research for the compound has not been reported.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on the absorption of specific frequencies of radiation.

Infrared (IR) Spectroscopic Investigations of Functional Groups

An IR spectrum of this compound would be expected to display characteristic absorption bands for C-H stretching and bending in the aromatic system, as well as C=N and C-N stretching vibrations from the pyrimidine portion of the molecule. The fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for identification. Despite the routine nature of this analysis, a published IR spectrum for this compound could not be found.

Raman Spectroscopic Characterization

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides detailed information about the molecular vibrations of a sample, serving as a unique structural fingerprint. spectroscopyonline.comwikipedia.org For this compound, the Raman spectrum is expected to be characterized by vibrational modes originating from its fused pyrimidine and naphthalene ring systems.

While specific experimental Raman data for this compound is not extensively documented, the analysis of related pyrimidine and fused heterocyclic systems allows for the prediction of its principal spectral features. spectroscopyonline.comnih.gov The spectrum would be dominated by C-C and C-N bond stretching modes within the aromatic rings, as well as in-plane C-H deformations. spectroscopyonline.com

Key expected Raman bands for the this compound structure would include:

C–N Stretching Modes: Strong features arising from the various C-N stretching modes within the pyrimidine portion of the molecule. spectroscopyonline.com

Ring Breathing Modes: Vibrations corresponding to the collective expansion and contraction of the fused aromatic rings.

C-H Deformation Modes: Signals associated with the in-plane bending of the carbon-hydrogen bonds on the naphthalene fragment. spectroscopyonline.com

The analysis of these vibrational modes via polarized Raman spectroscopy could also yield information regarding the symmetry of the molecular vibrations. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution mass spectrometry and fragmentation analysis are crucial for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of ions with very high accuracy, making it possible to determine the elemental composition of a molecule. openstax.orgumb.edu This is particularly valuable for distinguishing between compounds that have the same nominal mass but different molecular formulas. openstax.org

For this compound (C₁₁H₈N₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N). This high-precision mass measurement, typically accurate to within a few parts per million (ppm), provides strong evidence for the compound's molecular formula. openstax.org HRMS has been effectively utilized to confirm the structures of various pyrimidine derivatives. osf.io The high selectivity of techniques like Electrospray Ionization (ESI)-MS allows for the analysis of target molecules even in complex mixtures. colby.edu

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₁H₈N₂
Nominal Mass 168 amu

| Monoisotopic Mass | 168.068748 u |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion, M⁺) to generate a characteristic spectrum of product ions. nih.gov The resulting fragmentation pattern offers a roadmap of the molecule's structure. researchgate.net

While a definitive fragmentation pattern for this compound is not widely published, likely fragmentation pathways can be proposed based on the stable, fused aromatic core of the molecule. Upon ionization, such as through electron impact (EI) or electrospray ionization (ESI), the molecular ion is expected to be a prominent peak due to the stability of the aromatic system. researchgate.net Subsequent fragmentation induced by collision (Collision-Induced Dissociation, CID) would likely involve the cleavage of the heterocyclic ring. nih.govresearchgate.net

Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable neutral molecules. For this compound, this could include the elimination of hydrogen cyanide (HCN) or dinitrogen (N₂), leading to characteristic fragment ions that help confirm the connectivity of the perimidine ring system. libretexts.org The study of fragmentation patterns has been instrumental in identifying unknown structures and distinguishing between isomers in various heterocyclic systems. libretexts.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of molecules by examining the transitions between different electronic energy levels upon absorption or emission of light. wikipedia.org

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption (UV-Vis) spectra of perimidine systems are generally characterized by intense, broad absorption bands. researchgate.net These bands arise from π → π* electronic transitions within the conjugated aromatic system. researchgate.net The π-electron structure of perimidines is unique, containing both a π-deficient heteroring and a π-rich naphthalene system within the same molecule. researchgate.net

Studies on perimidine and its derivatives typically show two principal absorption bands in the UV region. researchgate.net The position of the absorption maxima (λ_max) can be influenced by substituents and the solvent environment. rsc.orgresearchgate.netekb.eg For instance, the introduction of electron-donating or highly conjugated groups can lead to a red shift in the absorption bands. nih.govacs.org The analysis of these electronic transitions, often supported by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), allows for a detailed understanding of the electronic structure that governs the molecule's properties. researchgate.netekb.egnih.gov

Table 2: Representative UV-Vis Absorption and Emission Data for Selected Perimidine Derivatives

Compound Solvent Absorption λmax (nm) Emission λmax (nm)
Itaco-perinone (IPm) DMSO 350 -
12-methoxynaphtho[1,8-ef]perimidine Not Specified 495 485-536
C4-naphthyl pyrimidine α-amino acid Methanol 305-311 Visible Region
C4-(4-MeOPh) pyrimidine α-amino acid Methanol - Visible Region

This table presents data for derivatives to illustrate the spectroscopic properties within the perimidine class, as data for the unsubstituted this compound is limited. Sources: researchgate.netchimicatechnoacta.runih.govacs.org

Structural Elucidation and Supramolecular Chemistry of 4h Perimidine Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Molecular Conformation and Geometry

SC-XRD analysis has been instrumental in determining the molecular conformation and geometry of various 4H-perimidine derivatives. For instance, studies on 2-arylperimidines have revealed detailed information about their molecular structures. The X-ray structural characterization of compounds like 2-(2-hydroxyphenyl)perimidine and 1-methyl-2-phenylperimidine has provided precise measurements of bond lengths and angles within the perimidine core and its substituents. psu.edu

In one study, the dihedral angles between the tetrahydropyrimidine (B8763341) ring and the 4-hydroxyphenyl ring and ester group in a derivative were found to be 86.78(4)° and 6.81(6)° for one molecule in the asymmetric unit, and 89.35(4)° and 3.02(4)° for the other. nih.gov This highlights the non-planar nature of the molecule. Theoretical calculations, often performed using Density Functional Theory (DFT), complement experimental XRD data by providing optimized molecular geometries in the gas phase or in solution, allowing for a comparative analysis of conformational changes upon crystallization. nih.govscielo.org.mx For example, in a study of pyrazolo[3,4-d]pyrimidines, the pyrazolopyrimidine unit was found to be slightly non-planar, with a dihedral angle of 1.22(8)° between the mean planes of its constituent rings. mdpi.com

The planarity of the perimidine system and the influence of substituents on molecular stability can be further investigated using semi-empirical analysis like the AM1 Hamiltonian. psu.edu The conformation of molecules in the crystal, including the degree of charge delocalization, is significantly influenced by factors such as intramolecular hydrogen bonding. psu.edu

Table 1: Selected Bond Lengths and Angles for a this compound Derivative
ParameterValue (Å or °)
Bond Lengths (Å)
N(1)-C(2)1.35
C(2)-N(3)1.36
N(1)-C(10a)1.40
C(6a)-C(10a)1.42
**Bond Angles (°) **
N(1)-C(2)-N(3)122.0(2)
C(2)-N(3)-C(4)120.2(2)
C(10a)-N(1)-C(2)118.5
N(1)-C(10a)-C(6a)121.0
Note: Data is illustrative and based on typical values found in related structures.

Analysis of Crystal Packing and Unit Cell Parameters

The arrangement of molecules in a crystal, known as crystal packing, is governed by the imperative to fill space efficiently. libretexts.org This packing is described by the unit cell, the smallest repeating unit of a crystal lattice, which is defined by its parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). tugraz.at

For example, two monoclinic pyrimidine (B1678525) derivatives were found to have space group P21/n with unit cell parameters of a = 9.2529 Å, b = 4.7246 Å, c = 22.3460 Å, and a = 10.2811 Å, b = 4.6959 Å, c = 30.972 Å, respectively. researchgate.net Another nickel(II) chelate compound of a pyrimidine derivative crystallized in an orthorhombic system with space group Pbca and unit cell parameters of a = 26.5010 Å, b = 14.8791 Å, and c = 8.904975 Å. researchgate.net The analysis of crystal packing reveals how molecules orient themselves to maximize stabilizing intermolecular interactions. This can lead to the formation of distinct layers, such as alternating hydrophobic and hydrophilic layers observed in the crystal structure of 2-(2-hydroxyphenyl)perimidine. psu.edu

Table 2: Illustrative Crystal Data and Structure Refinement for a this compound Derivative
ParameterValue
Empirical formulaC17H12N2
Formula weight244.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.542(2) Å, α = 90°b = 10.115(3) Å, β = 105.45(3)°c = 15.234(4) Å, γ = 90°
Volume1267.1(6) ų
Z4
Density (calculated)1.281 Mg/m³
Note: Data is illustrative and based on typical values found in related structures.

Supramolecular Assembly and Noncovalent Interactions

The self-assembly of molecules into well-ordered supramolecular structures is a phenomenon driven by a variety of noncovalent interactions. dntb.gov.ua These interactions, though individually weaker than covalent bonds, collectively play a crucial role in determining the final crystal architecture. nih.gov

Hydrogen Bonding Networks in this compound Crystal Structures

Hydrogen bonds are among the most important and directional noncovalent interactions in crystal engineering. mdpi.com In the crystal structures of this compound derivatives, intermolecular hydrogen bonds, such as those between the N-H group of one molecule and a nitrogen or oxygen atom of a neighboring molecule, are frequently observed. psu.edunih.gov For example, in 2-(2-hydroxyphenyl)perimidine, intermolecular hydrogen bonds involving the N-H and hydroxy groups link molecules into chains. psu.edu Similarly, in other derivatives, N-H···N hydrogen bonds can connect molecules into helical systems. psu.edu The presence of water molecules in the crystal lattice can lead to the formation of extensive hydrogen-bonding networks, further stabilizing the structure. nih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. scirp.org

π-π Stacking Interactions in Aromatic Systems

The planar aromatic rings of this compound derivatives make them ideal candidates for π-π stacking interactions. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. libretexts.orgchemrxiv.org In many crystal structures of pyrimidine derivatives, π-π overlap is observed between parallel molecules, with centroid-centroid distances indicative of significant interaction. researchgate.net These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.net The stacking can occur in different arrangements, such as sandwich or displaced stacking, and is a key factor in the design of functional materials. libretexts.orgrsc.org

Other Weak Interactions (e.g., C-H···O, C-H···N, Halogen Bonds)

In derivatives containing halogen atoms, halogen bonds can play a significant role in directing the supramolecular assembly. researchgate.netwhiterose.ac.uknih.gov A halogen bond is a noncovalent interaction between a halogen atom acting as a Lewis acid and a Lewis base. whiterose.ac.uk For instance, C-Cl···O halogen bonds have been observed in related heterocyclic systems. mdpi.com These weaker interactions, in concert with stronger forces, provide a fine-tuning mechanism that dictates the intricate and diverse packing arrangements found in the crystals of this compound derivatives. nih.gov

Polymorphism and Co-crystallization Research of Perimidine and Pyrimidine Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound were identified, research on related pyrimidine derivatives demonstrates this phenomenon.

For instance, a bioactive pyrazolo[3,4-d]pyrimidine derivative has been shown to exist as two distinct monoclinic polymorphs, designated as α and β forms. mdpi.com These polymorphs arise from different molecular packing arrangements, influenced by the solvent used for crystallization. mdpi.com The key difference in their supramolecular structure is the nature of the hydrogen-bonding interactions, which lead to either helical or zigzag chains. mdpi.com Computational studies of lattice energies indicated that the β-form is thermodynamically more stable than the α-form by 11 kJ/mol. mdpi.com

Co-crystallization, a technique used to design crystalline materials with tailored physicochemical properties, has also been explored for pyrimidine derivatives. One study detailed the co-crystallization of a 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide with glutaric acid. nih.govbrieflands.com This co-crystal exhibited enhanced stability and an increased dissolution rate compared to the parent compound. brieflands.com Another example involves the co-crystallization of the antifolate drug pyrimethamine, a 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, with various co-formers to modify its physical properties. polycrystalline.it

These examples from related pyrimidine compounds underscore the potential for this compound to exhibit polymorphism and form co-crystals, although specific experimental evidence for this compound is currently absent from the scientific literature.

Table 1: Examples of Polymorphism and Co-crystallization in Pyrimidine Derivatives

Compound/SystemPhenomenonKey Findings
Bioactive pyrazolo[3,4-d]pyrimidine derivativePolymorphismTwo polymorphs (α and β) identified with different molecular packing and hydrogen-bonding motifs (helical vs. zigzag chains). The β-form is more stable. mdpi.com
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide with glutaric acidCo-crystallizationFormed co-crystals with increased dissolution rate and stability. nih.govbrieflands.com
Pyrimethamine with various co-formersCo-crystallizationA strategy to modify the physicochemical properties of the active pharmaceutical ingredient. polycrystalline.it

Helical Assemblies and Chiral Supramolecular Systems Involving Perimidine and Pyrimidine Derivatives

The formation of helical and chiral supramolecular structures is of significant interest for applications in materials science and catalysis. While there is no specific research on helical assemblies of this compound, studies on other pyrimidine-containing systems provide valuable insights into how these structures can be formed.

Research has shown that lipophilic pyrimidine derivatives, when functionalized with chiral amino acids, can self-assemble into helical nanofibers. nih.gov The choice of the chiral amino acid spacer was found to be crucial in inducing supramolecular chirality. nih.gov Spectroscopic studies, including circular dichroism, confirmed the formation of β-sheet-type hydrogen-bonded networks that drive the chiral self-assembly. nih.gov

In another example, the coordination of pyrimidine with metal ions has led to the formation of enantiomorphic helical coordination polymers. researchgate.net Specifically, complexes of the type {[M(pyrimidine)(OH₂₎₄][SiF₆]·H₂O}∞ (where M = Co²⁺, Cu²⁺, Zn²⁺) were found to spontaneously resolve into helical structures in enantiomorphic space groups. researchgate.net These helical chains are further organized into a three-dimensional network through hydrogen bonding. researchgate.net

Furthermore, the concept of using a chiral supramolecular structure as a template for chirality transfer has been demonstrated in systems involving pyrimidine derivatives. researchgate.net Achiral pyrimidine-based monomers have been shown to self-assemble into macroscopic homochiral domains of supramolecular polymers, demonstrating a high degree of chiral amplification. researchgate.net

These findings highlight the potential for designing helical and chiral systems based on the perimidine framework, even though specific examples for this compound are yet to be reported. The ability of the pyrimidine moiety to participate in directional non-covalent interactions, such as hydrogen bonding and metal coordination, is key to the construction of these complex supramolecular architectures.

Computational and Theoretical Investigations of 4h Perimidine Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 4H-perimidine systems. acs.orgresearchgate.net By employing various functionals and basis sets, researchers can accurately model the behavior of these molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For perimidine derivatives, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been employed to determine optimized molecular structures. researchgate.netopenaccesspub.orgekb.eg These calculations yield crucial information on bond lengths, bond angles, and dihedral angles. mdpi.comscielo.org.mxscielo.org.mx For instance, in some dihydroperimidine structures, the pyrimidine (B1678525) ring is found to be bent. scielo.org.mx The accuracy of these theoretical calculations is often validated by comparing the results with experimental data obtained from X-ray crystallography, where available. ekb.egmdpi.com Generally, a good correlation is observed between the calculated and experimental geometric parameters, with minor deviations attributed to the different phases (gas phase for calculations versus solid state for experiments). ekb.eg

The electronic structure of this compound systems is also extensively studied using DFT. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge distribution and intramolecular interactions. ekb.egscielo.org.mx Mulliken atomic charge calculations, performed using methods like DFT/B3LYP/6-31G(d,p), provide insights into the electronic environment of each atom, which influences properties like dipole moment and polarizability. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Perimidine Derivative

ParameterCalculated Value (B3LYP/6-311G(d,p))
Bond Length (C-N)1.38 Å
Bond Length (C=N)1.32 Å
Bond Angle (C-N-C)118.5°
Dihedral Angle (N-C-C-N)-0.5°

This table is illustrative and based on typical values found in computational studies of perimidine derivatives.

Energy Gap Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. irjweb.comcore.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. researchgate.netmdpi.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap for this compound derivatives. nih.govresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. jchemrev.com The HOMO-LUMO gap is a critical parameter for predicting the electronic absorption spectra, which can be further investigated using Time-Dependent DFT (TD-DFT). researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative this compound Derivative

ParameterEnergy (eV)
EHOMO-6.4320
ELUMO-0.6138
Energy Gap (ΔE)5.8182

Data adapted from a study on a furopyrimidine derivative. nih.gov

Dipole Moment and Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netscielo.org.mx It helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions most susceptible to chemical reactions. ekb.egderpharmachemica.com In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For instance, in one study, the C4 atom was identified as a likely site for nucleophilic attack due to its large positive charge. researchgate.net

Fukui Indices and Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from DFT that provide more specific information about the reactivity of individual atoms within a molecule. ekb.egresearchgate.net They are used to predict the sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netmdpi.com By analyzing the condensed Fukui functions, researchers can pinpoint the most reactive atoms in a this compound derivative. jchemrev.commdpi.com For example, in a study on 2,3-dihydro-1H-perimidine derivatives, the nitrogen atoms N26 and N28 were identified as the preferred sites for electrophilic attack, while the carbon atom C26 was the preferred site for nucleophilic attack. researchgate.net

Other global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) are also calculated from the HOMO and LUMO energies to provide a broader understanding of the molecule's reactivity and stability. researchgate.netirjweb.comniscpr.res.in

Table 3: Global Reactivity Descriptors for a Perimidine Derivative

DescriptorValue (eV)
Chemical Potential (µ)-3.5229
Chemical Hardness (η)2.9091
Electrophilicity Index (ω)2.13

Values are illustrative and based on typical ranges found in the literature. core.ac.uknih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. mdpi.comnih.gov

Conformational Analysis and Dynamic Behavior in Solution

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound derivatives in solution. nih.govcresset-group.com By simulating the molecule's movement over time, researchers can identify stable conformations and the transitions between them. nih.govgalaxyproject.org These simulations take into account the explicit interactions with solvent molecules, providing a more realistic model of the molecule's behavior in a liquid phase. nih.gov

Studies of Molecular Recognition and Binding Interactions (e.g., with proteins)

Computational docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the binding of small molecules to biological macromolecules like proteins and nucleic acids. For perimidine derivatives, these studies are crucial for understanding their potential as therapeutic agents.

Research has shown that the biological activity of perimidine derivatives is closely linked to their ability to interact with specific biological targets. For instance, molecular docking studies have been employed to investigate the binding of cytotoxic perimidine derivatives with the enzyme topoisomerase II. researchgate.net These computational models help to elucidate the specific binding modes and the nature of the interactions, such as DNA intercalation, which are believed to be responsible for their anticancer activity. researchgate.net

In a related context, though not strictly this compound, the broader class of pyrimidine-fused heterocycles has been extensively studied. Molecular docking and MD simulations of pyrimido[2,1-b]benzothiazole derivatives with the Mycobacterium tuberculosis enoyl reductase (InhA) enzyme have revealed key interactions within the active site, guiding the development of new anti-mycobacterial agents. researchgate.net Similarly, studies on 4H-pyrano[2,3-d]pyrimidine derivatives have used molecular docking to identify them as potential inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. researchgate.net

These computational approaches typically calculate binding affinities or docking scores, which quantify the strength of the interaction between the ligand and the protein. For example, docking runs of various pyrimidine-based compounds against protein kinases have yielded binding energy scores that correlate with their inhibitory potential. acs.org A representative set of binding energies for different pyrimidine derivatives with various protein targets is shown below.

Derivative ClassProtein TargetDocking SoftwareBinding Energy (kcal/mol)
4H-Chromone-tetrahydropyrimidineBcr-Abl OncogeneAutoDock 4-7.8 to -10.16
4H-Chromone-tetrahydropyrimidineBcr-Abl OncogeneAutoDock Vina-6.9 to -8.5
4-PhenylpyrimidineSARS-n-CoV-2 Main Protease (6LU7)--6.2
Methyl 2-oxo-1,2-dihydrofuropyrimidineBrain Cancer Protein (1QHT)--8.45
Methyl 2-oxo-1,2-dihydrofuropyrimidineLiver Cancer Protein (3WZE)--8.29
This table is generated based on data from multiple sources to illustrate typical binding energy values obtained in molecular docking studies of various pyrimidine derivatives. acs.orgscielo.org.mxnih.gov

MD simulations further enhance these studies by providing insights into the dynamic stability of the ligand-protein complex over time, revealing how the molecule adapts its conformation within the binding pocket. researchgate.netacs.org

Acid-Base Equilibria and Tautomerism Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the acid-base properties and tautomeric equilibria of perimidine systems. csic.esresearchgate.net These studies provide quantitative data on the structures, energies, and protonation/deprotonation behavior of these molecules. csic.esnais.net.cn114.55.40

Annular Tautomerism in Perimidine Derivatives

Annular tautomerism involves the migration of a proton between two nitrogen atoms within the heterocyclic ring system. In perimidine and its substituted derivatives, this equilibrium is a key determinant of their chemical properties. Theoretical calculations at the B3LYP/6-311++G(d,p) level have been performed on the parent perimidine and its derivatives, including 2-hydroxy, 2-thiol, and 2-amino perimidines, to investigate these tautomeric forms. csic.esresearchgate.net

The relative stability of the tautomers is influenced by the nature of the substituent at the 2-position. For the parent 1H-perimidine, the two annular tautomers are identical and thus have the same energy. However, for substituted derivatives, one tautomer is generally more stable than the other. Computational studies can predict the energy difference between these forms, providing insight into the position of the equilibrium. csic.es For example, in some 2-substituted perimidines, crystallographic analysis combined with DFT calculations has shown that they exist in a zwitterionic tautomeric form in the solid state. researchgate.net

Protonation and Deprotonation Energetics

The energetics of proton gain (basicity) and loss (acidity) are fundamental to the chemical behavior of perimidines. Theoretical calculations provide valuable data on proton affinities (PA) and gas-phase basicities (GB), which describe the thermodynamics of protonation. These studies have been carried out for the parent perimidine, its anion, and its cation. csic.esnais.net.cn114.55.40

Protonation can occur at different sites, and computational methods can determine the most favorable site by comparing the energies of the resulting conjugate acids. For pyrimidine itself, protonation occurs at one of the nitrogen atoms. wikipedia.org In more complex derivatives like 2-aminoperimidines (which are cyclic guanidines), the exocyclic amino group also presents a potential protonation site. csic.es Theoretical studies help to resolve the preferred site of protonation by calculating the relative energies of the possible protonated species. csic.es

Similarly, deprotonation energetics can be computed to predict the most acidic proton in the molecule. These calculations involve optimizing the geometry of the neutral molecule and its corresponding anion and determining the energy difference. For many heterocyclic systems, multi-step acid-base equilibria can be modeled computationally, providing a comprehensive picture of their behavior across a wide pH range. mdpi.com

SystemProperty CalculatedComputational MethodFinding
PerimidineAcid-Base EquilibriaB3LYP/6-311++G(d,p)Energies of the parent molecule, its anion, and cation were determined. csic.es
2-AminoperimidinesProtonation EnergeticsB3LYP/6-311++G(d,p)The properties and preferred protonation sites were studied. csic.es
Uracil (model system)Four-step Acid/Base EquilibriaQuantum-Chemical MethodsThermochemical parameters for each protonation/deprotonation step were estimated. mdpi.com
This table summarizes key findings from theoretical studies on the acid-base properties of perimidine and related model systems.

Carbenes Derived from this compound: Theoretical Characterization

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. Carbenes derived from the perimidine skeleton, known as perimidin-2-ylidenes, are six-membered NHCs whose theoretical properties have been a subject of significant interest. researchgate.netacs.orgacs.org

Stability and Electronic Properties of N-Heterocyclic Carbenes (NHCs)

The stability of perimidine-based NHCs is a key feature that has enabled their isolation and characterization. acs.orgacs.org Theoretical studies complement experimental findings by providing insight into the electronic structure that governs this stability. The strong σ-donating ability of these ligands is a primary characteristic, which has been analyzed through computational methods. acs.org

The electronic properties, such as the σ-donor and π-acceptor abilities, can be quantified theoretically. One common method involves calculating the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). For an NHC, the HOMO is typically the lone pair on the carbene carbon, and its energy level is indicative of the ligand's σ-donor strength.

Another approach involves analyzing model organometallic complexes. For instance, DFT calculations on pyrimidine-functionalized NHC-palladium complexes have been used to determine the relative stability of different geometric isomers, which is influenced by the electronic effects of the ligands. beilstein-journals.org Experimental-theoretical combined studies, such as the synthesis and NMR analysis of carbene-phenylphosphinidene adducts, have been used to probe the π-acceptor properties. acs.org For 1,3-diisopropylperimidin-2-ylidene, these studies revealed that the π-bonding interaction is weak, comparable to that of unsaturated imidazol-2-ylidenes. acs.orgacs.org

PropertyMethod of InvestigationFinding for Perimidine-Based NHCs
Stability Isolation, Spectroscopic and DFT analysisStable, isolable six-membered ring carbenes. acs.orgacs.org
σ-Donor Ability Tolman Electronic Parameter (TEP), DFT (HOMO energy)Strong σ-donors. acs.org
π-Acceptor Ability 31P NMR of phosphinidene (B88843) adducts, DFT analysisWeak π-acceptors, similar to unsaturated imidazol-2-ylidenes. acs.orgacs.org
This table outlines the key electronic properties of perimidine-derived NHCs as determined by theoretical and experimental studies.

Reactivity Predictions of this compound Carbenes

Theoretical chemistry provides powerful tools for predicting the reactivity of carbenes. By mapping potential energy surfaces for various reactions, chemists can anticipate the most likely reaction pathways and products. For perimidine carbenes, theoretical studies have explored reactions such as dimerization and addition to carbon dioxide. csic.es

Computational models can calculate the activation barriers for different potential reactions, such as intramolecular rearrangements, cycloadditions, or insertions. rsc.org For example, the singlet-triplet energy gap of the carbene is a key parameter that can be calculated to predict its chemical reactivity; a larger gap often correlates with greater stability and more selective (less radical-like) reactivity. rsc.org

The reactivity of perimidine carbenes can be compared to that of other group 14 carbene analogues (silylenes, germylenes, etc.). Theoretical investigations suggest that for a series of boryl(phosphino)-based carbenes, the reactivity decreases as the group 14 atom gets heavier (C > Si > Ge > Sn > Pb). rsc.org This type of predictive study is valuable for designing new catalysts and reagents, as it allows for the in silico screening of potential reaction pathways before undertaking extensive experimental work. rsc.orgpsu.edu

Chemical Reactivity and Mechanistic Studies of 4h Perimidine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the perimidine nucleus towards substitution reactions is distinctly divided between its constituent ring systems. Due to the electron-donating nature of the nitrogen atoms, the fused naphthalene (B1677914) ring is electron-rich, making it susceptible to electrophilic substitution reactions such as acylation, halogenation, and sulfonation. Conversely, the pyrimidine (B1678525) ring, which is a π-deficient heterocycle, is activated towards nucleophilic substitution reactions . nih.gov

This behavior is consistent with the general principles of pyrimidine chemistry, where the presence of two nitrogen atoms decreases the ring's electron density, particularly at the C2, C4, and C6 positions, making nucleophilic attack more favorable than electrophilic attack. wikipedia.org For electrophilic substitution to occur on the pyrimidine ring itself, the presence of strong activating groups is typically required. beilstein-journals.org In the case of perimidine, the fused naphthalene system provides the site for electrophilic attack, while the pyrimidine portion readily reacts with nucleophiles.

Oxidation and Reduction Pathways

The oxidation of perimidine derivatives primarily occurs at the C4 and C9 positions of the naphthalene ring system, which have a high electron density. This oxidation leads to the formation of the corresponding perimidinone compounds. nih.gov One-electron oxidation, particularly in a biological context or under specific chemical conditions, can generate a radical cation. This intermediate is often highly reactive and can undergo subsequent reactions, such as hydration, leading to oxidized products.

Reduction reactions are also observed, particularly for N-alkylated perimidine derivatives. nih.gov The electrochemical reduction of the parent pyrimidine molecule has been studied, indicating that the process is pH-dependent and involves electron-transfer steps that can be influenced by the adsorption of the molecule onto the electrode surface. psu.edu This suggests that the reduction pathway of 4H-perimidine would similarly involve a series of electron and proton transfer steps, the specifics of which would be influenced by substituents and reaction conditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing complex ring systems. In heterocyclic chemistry, reactions like the Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar cycloadditions are common. nih.govoup.com For pyrimidine-containing systems, these reactions can be used to build fused polycyclic structures. For instance, intramolecular [4+2] cycloaddition reactions have been successfully employed with derivatives of pyrido[1,2-a]pyrimidines to create complex tetraazapentaphene frameworks under Lewis acid catalysis. oup.com Similarly, pyrazolo[1,5-a]pyrimidines have been shown to react with nitrile oxides in 1,3-dipolar cycloadditions.

While these reactions are well-documented for related pyrimidine-fused systems, specific examples involving the this compound core are less prevalent in the surveyed literature. However, the general reactivity patterns suggest that the C=C bonds within the this compound structure could potentially act as dienophiles or dipolarophiles in cycloaddition reactions, opening avenues for the synthesis of novel, complex heterocyclic architectures.

Photochemical Transformations and Mechanisms

The interaction of light with perimidine derivatives can induce a range of chemical transformations, often proceeding through high-energy excited states and radical intermediates. nih.govarxiv.org These reactions provide pathways to products that are often inaccessible through thermal methods.

Photoredox Catalysis Involving Perimidine Derivatives

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, utilizing light to generate reactive intermediates via single-electron transfer (SET) processes. acs.orgrsc.org This methodology allows for the construction of challenging chemical bonds under remarkably mild conditions.

The synthesis of various heterocyclic compounds, including isoquino[2,1-a]pyrimidine derivatives, has been achieved using visible-light photoredox catalysis. acs.orgacs.org These processes typically involve a photocatalyst that, upon light absorption, can oxidize or reduce a substrate to initiate a reaction cascade. While perimidines themselves are noted for their interesting photochemical properties, their application as primary photocatalysts is an emerging area. More commonly, photoredox methods are used in the synthesis of perimidine derivatives. For example, pyrimidine derivatives have been included in the substrate scope for C-H functionalization reactions that proceed through a dual palladium/photoredox-catalyzed mechanism, highlighting the stability and compatibility of the ring system under these conditions. nih.gov The core structure of pyrimidines has also been functionalized using electrophotochemical methods. mdpi.com

Radical Mechanisms in Photoreactions

Photochemical reactions frequently proceed through radical intermediates. rsc.org A typical radical chain mechanism involves three key stages: initiation , where radicals are formed from a non-radical species by absorbing energy (e.g., from light); propagation , where a radical reacts to form a new radical, continuing the chain; and termination , where two radicals combine to end the chain. tib.eu

In the context of pyrimidine derivatives, photochemical reactions can generate various radical species. For example, photosensitized one-electron oxidation can produce radical cations of pyrimidine bases. nih.gov These radical cations are highly reactive and can undergo subsequent reactions like deprotonation or hydration. A study on 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine derivatives found that exposure to visible light resulted in oxidation and ring-opening, transformations that likely proceed through radical intermediates. nih.gov The formation of a radical cation on the perimidine ring system would render it susceptible to attack by nucleophiles like water or to undergo rearrangement and fragmentation, explaining the observed products.

Catalyst Development and Application in Organic Transformations

The synthesis of the perimidine scaffold itself has been the subject of extensive catalyst development to improve efficiency and adhere to the principles of green chemistry. A wide variety of catalysts have been successfully employed for the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes or ketones. These catalysts activate the carbonyl group, facilitating the cyclization reaction.

The table below summarizes a selection of catalytic systems used for the synthesis of perimidine derivatives, highlighting the diversity of approaches.

Catalyst TypeCatalyst ExampleReaction ConditionsKey AdvantagesReference(s)
Metal-Free Sulfonated Nanoporous CarbonEthanol, Room Temp.Recyclable, Metal-free researchgate.net
Organocatalyst Squaric AcidWater, 80 °CGreen, Metal-free, Reusable nih.govresearchgate.netresearchgate.net
Biopolymer Chitosan HydrochlorideWater, 90 °CBiodegradable, Recyclable nih.gov
Lewis Acid Indium(III) Chloride (InCl₃)Water, Room Temp.Mild conditions, Water stable nih.govacademie-sciences.fr
Lewis Acid Bismuth(III) Chloride (BiCl₃)Ambient conditionsEfficient, Mild materialsciencejournal.org
Nanocatalyst Fe₃O₄/SO₃H@zeolite-YRoom Temp.Magnetically separable, Reusable nih.gov
Transition Metal Cobalt(II) ComplexN/AAcceptorless dehydrogenation rsc.org

While much research has focused on catalysts for perimidine synthesis, the application of perimidine derivatives as catalysts is also an area of interest, driven by their unique electronic and structural properties. materialsciencejournal.orgnih.gov Their rigid, planar structure and the presence of nitrogen atoms make them suitable candidates for designing ligands for metal catalysts or as organocatalysts themselves.

This compound Derivatives as Ligands in Metal Catalysis

The field of coordination chemistry has seen a growing interest in perimidine derivatives due to their unique electronic properties, including electron affinity and reduction potential. bas.bg These characteristics make them promising candidates for the development of novel ligands in metal catalysis. The synthesis of perimidine-based ligands typically involves the condensation reaction of 1,8-diaminonaphthalene (1,8-DAN) with various carbonyl compounds. bas.bg

A notable example is the synthesis of a 2,3-dihydro-1H-perimidine derivative, specifically 6-(2,3-dihydro-1H-perimidin-2-yl)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one. bas.bg This compound has been successfully utilized as a ligand to form mononuclear metal complexes with copper(II) and iron(II) ions. bas.bg The resulting complexes have been characterized using various spectroscopic and analytical techniques, confirming the coordination of the perimidine derivative to the metal centers. bas.bgresearchgate.net

The catalytic potential of these newly synthesized metal complexes has been demonstrated in oxidation reactions. bas.bg Specifically, their catecholase activity was investigated using 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) as a model substrate. The studies revealed that the perimidine-based metal complexes are effective catalysts for the oxidation of 3,5-DTBC to its corresponding quinone. bas.bgresearchgate.net This catalytic activity highlights the potential of this compound derivatives to serve as versatile ligands in the development of new catalysts for oxidation processes. bas.bg

Investigation of Catalytic Cycles and Reaction Kinetics

Understanding the catalytic cycle and reaction kinetics is crucial for optimizing the performance of catalysts and elucidating their mechanism of action. For the metal complexes of the 6-(2,3-dihydro-1H-perimidin-2-yl)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one ligand, kinetic studies have provided valuable insights into their catalytic behavior. bas.bg

The investigation of the catecholase activity of these complexes revealed that the oxidation of 3,5-di-tert-butylcatechol follows first-order reaction kinetics. bas.bg This indicates that the rate of the reaction is directly proportional to the concentration of the catalyst-substrate complex. The efficiency of these catalysts has been quantified by determining their turnover numbers (TON), which represent the number of substrate molecules converted per molecule of catalyst per unit time. The observed turnover numbers for the synthesized complexes ranged from 66.9 to 890.1 h⁻¹, demonstrating moderate to good catalytic activity. bas.bgresearchgate.net

A general catalytic cycle for such a reaction would involve the initial coordination of the substrate (3,5-DTBC) to the metal center of the perimidine complex. This is followed by an electron transfer process, leading to the oxidation of the catechol to a quinone and the reduction of the metal center. The final step involves the release of the product and the re-oxidation of the metal center, thus regenerating the active catalyst for the next cycle.

The following table summarizes the kinetic parameters for the oxidation of 3,5-DTBC catalyzed by the perimidine-metal complexes.

ComplexTurnover Number (h⁻¹)
[Cu(L₂)(H₂O)₄]66.9
[Fe(L₂)(H₂O)₄]Cl890.1
Data sourced from research on metal complexes of a perimidine derivative. bas.bgresearchgate.net

Further mechanistic studies, such as identifying the catalyst's resting state and the turnover-limiting step, would provide a more detailed understanding of the catalytic process. acs.orgnih.gov Techniques like Hammett plots could also be employed to study the electronic effects of substituents on the perimidine ligand on the catalytic activity. rsc.org

Advanced Applications Research of 4h Perimidine Scaffolds

Molecular Probes and Sensors

The unique photophysical properties of the perimidine system make it an attractive fluorophore for the development of molecular sensors. nih.gov These sensors are designed to detect specific ions or molecules through changes in their fluorescence signals, a process that is often highly sensitive and selective. chemisgroup.usresearchgate.net

Design of Fluorescent Chemosensors Based on 4H-Perimidine

The design of fluorescent chemosensors based on the this compound scaffold involves integrating the perimidine fluorophore with a specific receptor unit capable of interacting with the target analyte. chemisgroup.us This interaction modulates the electronic properties of the scaffold, leading to a detectable change in the fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.com

A key mechanism leveraged in the design of these sensors is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgacs.org ESIPT is a photophysical process where a proton is transferred within a molecule upon light excitation, leading to a tautomeric form with a distinct fluorescence emission at a longer wavelength (a large Stokes shift). rsc.orgacs.orgmdpi.comacs.org This process is highly sensitive to the molecular environment. The addition of certain analytes, like acids, can inhibit the ESIPT process, causing a reversible change in fluorescence that can be detected by the naked eye. acs.org This acidochromic behavior makes perimidine-based systems promising for applications such as acid-base vapor sensors. acs.org

Another design strategy involves the photoinduced electron transfer (PET) mechanism, where the fluorescence of the perimidine core is quenched by a nearby receptor unit. researchgate.net Upon binding of the target analyte to the receptor, the PET process is inhibited, restoring the fluorescence in a "turn-on" response. Conversely, chelation-enhanced fluorescence (CHEF) can occur when binding to a metal ion restricts intramolecular rotations, reducing non-radiative decay pathways and enhancing fluorescence emission. researchgate.netfrontiersin.org For instance, a reactive fluorescent probe based on a perimidine group was designed for the selective detection of mercury ions, demonstrating a significant fluorescence enhancement. frontiersin.org

The design principles for these sensors are summarized in the table below.

Sensor Design PrincipleMechanism of ActionObservable ChangeTarget Analyte Example
ESIPT Inhibition The analyte interacts with the probe, disrupting the intramolecular hydrogen bond and blocking the proton transfer from the enol to the keto form in the excited state. acs.orgReversible fluorescence quenching or color change. acs.orgProtons (Acids) acs.org
PET Inhibition The analyte binds to the receptor, preventing electron transfer from the receptor to the excited fluorophore (perimidine). researchgate.netFluorescence "turn-on".Metal Ions
CHEF Analyte binding creates a rigid complex, reducing vibrational energy loss and increasing fluorescence quantum yield. researchgate.netfrontiersin.orgFluorescence enhancement.Metal Ions frontiersin.org

This table illustrates common design strategies and mechanisms for this compound-based fluorescent chemosensors.

Development of Analytical Reagents

The structural features of the this compound ring system, particularly the two nitrogen atoms in the six-membered ring and the extensive π-conjugated system, allow for effective complex formation with various metals. nih.gov This property is fundamental to their potential development as analytical reagents for techniques beyond fluorescence, such as extractive spectrophotometry. researchgate.net

In spectrophotometric analysis, a reagent forms a colored complex with a specific analyte, and the concentration of the analyte is determined by measuring the absorbance of the solution. Thiol-containing pyrimidine (B1678525) derivatives, for example, have been recognized as a versatile class of analytical reagents for the determination of various metal ions. researchgate.net The nitrogen atoms within the perimidine scaffold can act as chelating sites, binding to metal ions and forming stable complexes with characteristic absorption spectra. nih.gov While this area is still emerging for the this compound scaffold specifically, its inherent ability to coordinate with metal ions suggests significant potential for creating new, selective, and sensitive reagents for quantitative analysis.

Research in Medicinal Chemistry Scaffolds

The rigid and planar structure of the this compound ring system serves as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This core structure can be chemically modified with various functional groups to create derivatives that are designed to interact with specific biological targets, such as enzymes or receptors, at a molecular level. nih.gov

Scaffold Design for Targeted Molecular Interactions

In drug design, a scaffold provides the essential three-dimensional framework for orienting functional groups in a way that maximizes their interaction with a biological target. researchgate.netnih.gov The this compound nucleus is an attractive scaffold because it allows for the strategic placement of substituents that can form key interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—with a target protein's binding site. researchgate.net

Research has focused on synthesizing libraries of perimidine derivatives by reacting 1,8-diaminonaphthalene (B57835) with various aldehydes or other carbonyl compounds. nih.govciac.jl.cn This approach allows for the introduction of a wide range of substituents at the 2-position of the resulting 2,3-dihydro-1H-perimidine ring. For example, the synthesis of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine introduces a thiophene (B33073) group, which can significantly influence the molecule's electronic properties and its potential interactions with biological targets. researchgate.net

Another advanced design strategy is scaffold hybridization, where the perimidine core is fused or linked to other known pharmacophores to create a single molecule with potentially enhanced or dual-action properties. nih.gov This approach aims to combine the favorable characteristics of different scaffolds to achieve improved affinity and selectivity for a specific biological target.

Investigation of Molecular Mechanisms of Action

Understanding how a molecule functions at a cellular level is crucial for drug development. For this compound derivatives, a primary molecular mechanism under investigation is enzyme inhibition. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, thereby disrupting a biological process. google.comresearchgate.net

Inhibition can be reversible, where the inhibitor binds non-covalently and can dissociate, or irreversible, where a covalent bond is formed, permanently inactivating the enzyme. researchgate.net Reversible inhibition is further classified as competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric (secondary) site, changing the enzyme's shape and preventing the substrate from binding effectively. nih.govekb.eg

A specific study demonstrated that a 2,3-dihydro-1H-perimidine derivative, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, exhibits promising inhibitory activity against the enzyme acetylcholinesterase (AChE). researchgate.net AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net The study suggests that the perimidine derivative acts as an inhibitor of AChE, highlighting a specific molecular mechanism of action for this class of compounds. researchgate.net

Computational Studies in Drug Design

Computational methods, particularly molecular docking, are powerful tools used to predict and analyze how a potential drug molecule (ligand) binds to its target protein. hilarispublisher.comelsevier.es This technique computationally places the ligand into the binding site of a protein and calculates a score, such as binding energy, to estimate the strength of the interaction. hilarispublisher.comfrontiersin.org

Molecular docking studies have been instrumental in understanding the inhibitory action of perimidine derivatives. In the case of the acetylcholinesterase inhibitor 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, molecular docking was used to ascertain its probable binding mode within the active site of the AChE enzyme. researchgate.net Such studies can reveal specific molecular interactions, like hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the enzyme, which are critical for stable binding. researchgate.netresearchgate.net These computational insights are invaluable for rational drug design, allowing researchers to modify the scaffold with different substituents to improve binding affinity and selectivity.

The results from a molecular docking study of a perimidine derivative with its target enzyme are often presented with key parameters that quantify the interaction.

CompoundTarget EnzymeBinding Energy (kcal/mol)Interacting Residues
2-(thiophen-2-yl)-2,3-dihydro-1H-perimidineAcetylcholinesterase (AChE)-11.2TYR334, TYR121, TRP84, GLY118, SER122

This interactive table summarizes the molecular docking results for a perimidine derivative against acetylcholinesterase, as reported in the literature. researchgate.net The binding energy indicates the stability of the complex, with more negative values suggesting stronger binding.

Materials Science Applications Research

The unique fused heterocyclic structure of the this compound scaffold, characterized by its simultaneous possession of electron-rich and electron-deficient properties, has made it a compelling subject of research in materials science. materialsciencejournal.org This amphoteric nature allows for extensive chemical modifications, enabling the fine-tuning of its electronic and optical properties for various advanced applications. materialsciencejournal.orgiucr.org

Development of Electronic Devices (e.g., based on conducting properties)

The exploration of this compound and its derivatives in the realm of electronic devices is an expanding area of research. The inherent electronic characteristics of the perimidine system make it a promising candidate for the development of organic electronic and optoelectronic devices. materialsciencejournal.org

Recent studies have highlighted that dihydroperimidine groups can function as effective electron donors. When incorporated into spiro-structured compounds, these materials show significant promise for applications in organic light-emitting diodes (OLEDs). sid.ir The ability to tune the electronic structure of perimidines by introducing different substituents allows for the modification of their color and color intensity, which is a crucial aspect for display technologies. iucr.org

Furthermore, research into the electrochemical synthesis of polymers from pyrrole-perimidine hybrid monomers has yielded conductive materials with low band gaps. acs.org These polymers exhibit ambipolar (both p-type and n-type) conducting properties, making them versatile for use in innovative electronic components. acs.orgnih.gov This dual charge-carrying capability is a significant advantage in the design of complex organic circuits. An investigation into a polymer derived from a phenanthroline-skeleton perimidine precursor demonstrated that its donor-acceptor structure and specific intermolecular interactions result in electrical conductivity and complex redox activity. nih.gov

In the field of photovoltaics, 2-arylperimidines, specifically N-methylated 2-(2-thienyl)perimidine, have been identified as promising ligands for creating light-harvesting iridium(III) complexes. dntb.gov.ua A dye-sensitized solar cell (DSSC) utilizing an iridium(III) dye based on this perimidine derivative exhibited panchromatic absorption, extending up to 1000 nm, which is a desirable characteristic for capturing a broader spectrum of sunlight. dntb.gov.ua This suggests the potential of this compound-based dyes in enhancing the efficiency of solar cells.

Nanotechnology Applications

Nanotechnology has played a significant role in advancing the synthesis and application of this compound derivatives. A primary application has been the use of nanocatalysts to facilitate the efficient and environmentally friendly synthesis of these compounds. materialsciencejournal.org

Researchers have successfully employed various nanocatalysts for the cyclocondensation reactions that produce perimidine scaffolds. For instance, nano-silica sulfuric acid (NSSA) has been used as a reusable and effective catalyst for the reaction between 1,8-diaminonaphthalene and various aromatic aldehydes, leading to high yields of 2,3-dihydro-1H-perimidines in short reaction times. materialsciencejournal.org Similarly, SiO2 nanoparticles have been demonstrated as an eco-friendly and reusable catalyst for the same purpose. materialsciencejournal.org

More complex nanostructures have also been developed. Magnetic nanocatalysts, such as Fe3O4@SiO2 functionalized with diaminopyrimidine, have been used for the synthesis of 4H-pyran derivatives, showcasing the versatility of these catalytic systems. nih.gov Another novel magnetic nanocatalyst, Fe3O4-GO-ZrO2, was prepared by immobilizing zirconium on magnetic graphene oxide and used for the synthesis of 2-phenyl-1H-perimidine, highlighting the advantages of easy separation and catalyst reusability. sci-hub.se The use of nano-γ-Al2O3/SbCl5 has also been reported for the synthesis of 2-substituted perimidines under solvent-free conditions. materialsciencejournal.org These nanotechnology-driven synthetic methods are crucial for making perimidine-based materials more accessible for various applications. materialsciencejournal.orgsci-hub.se

Agrochemical Research Applications

The this compound scaffold and its pyrimidine-based analogues are subjects of significant interest in agrochemical research due to their potent biological activities. researchgate.netresearchgate.net Derivatives have been synthesized and screened for activity against a range of plant pathogens, including bacteria and fungi, as well as for herbicidal effects. researchgate.netresearchgate.netmdpi.com

Studies have shown that pyrimidine-containing 4H-chromen-4-one derivatives possess significant antibacterial properties. researchgate.netresearchgate.net For example, certain compounds have demonstrated high efficacy against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs). researchgate.netresearchgate.net Scanning electron microscopy analysis of one of the active compounds revealed that it works by destroying the bacterial cell membrane structure. researchgate.netresearchgate.net

The herbicidal potential of pyrimidine derivatives has also been explored. A series of pyrimidine–biphenyl hybrids were designed as novel acetohydroxyacid synthase (AHAS) inhibitors, a key enzyme in weed growth. derpharmachemica.com These compounds showed excellent post-emergence herbicidal activity across a broad spectrum of weeds. derpharmachemica.com Notably, some of these compounds were effective against weeds that have developed resistance to existing AHAS-inhibiting herbicides. derpharmachemica.com Additionally, novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have been synthesized and tested, showing promising antifungal activity against pathogens like Rhizoctonia solani. mdpi.com

Below are tables detailing the research findings on the antibacterial and antifungal activities of specific pyrimidine-containing compounds.

Table 1: In Vitro Antibacterial Activity of 4H-Chromen-4-one Pyrimidine Derivatives

CompoundTarget PathogenEC₅₀ (μg/mL)Reference
4cXanthomonas axonopodis pv. citri (Xac)15.5 researchgate.netresearchgate.net
4cXanthomonas oryzae pv. oryzae (Xoo)14.9 researchgate.netresearchgate.net
4hRalstonia solanacearum (Rs)14.7 researchgate.netresearchgate.net
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri (Xac)51.7 researchgate.netresearchgate.net
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae (Xoo)70.1 researchgate.netresearchgate.net
Bismerthiazol (Control)Ralstonia solanacearum (Rs)52.7 researchgate.netresearchgate.net
Thiodiazole Copper (Control)Xanthomonas axonopodis pv. citri (Xac)77.9 researchgate.netresearchgate.net
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)95.8 researchgate.netresearchgate.net
Thiodiazole Copper (Control)Ralstonia solanacearum (Rs)72.1 researchgate.netresearchgate.net

Table 2: In Vitro Antifungal Activity of Benzoylurea Pyrimidine Derivatives

CompoundTarget PathogenEC₅₀ (μg/mL)Reference
4jRhizoctonia solani6.72 mdpi.com
4lRhizoctonia solani5.21 mdpi.com
Hymexazol (Control)Rhizoctonia solani6.11 mdpi.com

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in 4H-Perimidine Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and development of novel this compound derivatives. mdpi.comnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and structure-property relationships (SPR), thereby accelerating the design of molecules with tailored functionalities. rsc.orgnih.gov

De Novo Drug Design: Generative ML models, such as generative adversarial networks (GANs), can design novel this compound structures optimized for specific biological targets. nih.gov By learning from existing libraries of bioactive molecules, these algorithms can propose candidates with enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. rsc.orgsemanticscholar.org

High-Throughput Virtual Screening: Machine learning algorithms are powerful tools for rapidly screening large virtual libraries of this compound compounds against biological targets, identifying promising hits for further experimental validation. nih.govnih.gov This in-silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Synthesis Prediction and Optimization: AI can predict viable synthetic routes for novel this compound targets and optimize reaction conditions for yield and purity. mdpi.comnih.gov By analyzing reaction databases, ML models can suggest the most efficient catalysts, solvents, and temperature profiles, moving towards automated synthesis planning.

The integration of these computational approaches will create a closed-loop system of design, prediction, synthesis, and testing, dramatically accelerating the innovation cycle for this compound-based compounds.

Table 8.1: Applications of AI/ML in this compound Research

Application AreaAI/ML TechniqueObjectivePotential Impact
Lead Discovery Molecular Docking, Virtual ScreeningIdentify this compound derivatives with high binding affinity to protein targets. semanticscholar.orgFaster identification of potential drug candidates.
Molecule Generation Generative Adversarial Networks (GANs)Design novel this compound structures with desired properties. nih.govExploration of new chemical space; IP generation.
SAR Analysis Quantitative Structure-Activity Relationship (QSAR) ModelsPredict the biological activity of new derivatives based on their structure. rsc.orgGuided optimization of lead compounds.
Synthesis Planning Retrosynthesis Prediction AlgorithmsPropose efficient and sustainable synthetic pathways. mdpi.comReduced development time and chemical waste.

Novel Synthetic Methodologies for Enhanced Sustainability

The principles of green chemistry are becoming central to the synthesis of heterocyclic compounds, including 4H-perimidines. Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous materials.

Key areas of focus for sustainable this compound synthesis include:

Green Catalysis: The exploration of reusable and non-toxic catalysts is a primary objective. This includes metal-free organocatalysts like sulfamic acid, solid acid catalysts such as Amberlyst 15, and inexpensive, earth-abundant metal catalysts like iron phosphate (B84403) (FePO₄). semanticscholar.orgresearchgate.net The development of nanocatalysts, which offer high surface area and reactivity, also presents a promising avenue for efficient and recyclable catalytic systems. semanticscholar.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are being increasingly adopted to accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. rsc.orgnih.gov These techniques promote efficient energy transfer directly to the reacting molecules.

Solvent-Free and Aqueous Synthesis: A major trend is the move towards solvent-free "grind-stone" or mechanochemical synthesis, which eliminates the need for volatile and often toxic organic solvents. semanticscholar.org Additionally, performing reactions in water, the most environmentally friendly solvent, is a highly desirable goal.

Acceptorless Dehydrogenative Annulation (ADA): Recent developments, such as the cobalt-catalyzed synthesis of 2,3-dihydro-1H-perimidines from alcohols, exemplify advanced sustainable methods. researchgate.net These ADA reactions are highly atom-economical, producing only hydrogen gas and water as byproducts.

Table 8.2: Comparison of Sustainable Synthetic Methods for Perimidines

MethodCatalyst / ConditionsAdvantagesReference(s)
Ultrasonication N-Bromosuccinimide (NBS)High yields (94-97%), very short reaction times (8-20 mins), milder conditions. rsc.orgnih.gov
Solid Acid Catalysis Amberlyst 15Metal-free, recyclable catalyst, eco-benign protocol. semanticscholar.orgresearchgate.net
Mechanochemistry Sulfamic acid / Solvent-freeGreen catalyst, high yields, eliminates bulk solvent waste. semanticscholar.org
Biopolymer Catalysis Chitosan hydrochloride / WaterRenewable and recyclable catalyst, uses water as a green solvent. semanticscholar.org
Dehydrogenative Annulation Cobalt(II) complexHigh atom economy, uses alcohols as substrates, produces H₂ and H₂O as byproducts. researchgate.net

Exploration of Unconventional Reactivity Profiles

While the classic synthesis of the this compound ring system involves the condensation of 1,8-diaminonaphthalene (B57835) with carbonyl compounds, future research will delve into the unconventional reactivity of the perimidine core to construct more complex and novel molecular architectures. The unique electronic nature of the perimidine ring, possessing both π-excessive and π-deficient characteristics, makes it a fertile ground for exploring new chemical transformations. rsc.org

Emerging areas of investigation include:

Peri-Annulation Reactions: The electron-rich peri-positions (C4/C9 and C6/C7) of the naphthalene (B1677914) moiety are susceptible to electrophilic attack, enabling annulation reactions that extend the fused aromatic system. rsc.org Recent studies have shown that 1H-perimidines can react with alkynylpyrimidines in acidic media to form complex polycyclic systems like 1,3-diazapyrenes, demonstrating a pathway to build larger, functional π-systems. nih.gov

Spirocyclization Reactions: The C2 position of the dihydropyrimidine (B8664642) ring is a key site for functionalization. Reactions of 1,8-diaminonaphthalene with cyclic ketones or other suitable synthons can lead to the formation of spiro-perimidines, where the C2 carbon is a spirocyclic center. mdpi.comrsc.org These three-dimensional structures are of significant interest in medicinal chemistry for exploring new chemical space.

Cycloaddition Reactions: The potential of the this compound system to participate in cycloaddition reactions remains largely unexplored. Future work could investigate whether the heterocyclic portion can act as a diene or dienophile in Diels-Alder type reactions, or participate in [2+2] or [3+2] cycloadditions under thermal or photochemical conditions to generate novel fused or bridged ring systems.

C-H Activation: Direct C-H functionalization is a powerful strategy for molecular diversification that avoids the need for pre-functionalized starting materials. bath.ac.uk Future efforts could target the selective activation and arylation, alkylation, or acylation of the various C-H bonds on the this compound scaffold, offering a highly efficient route to novel derivatives that would be difficult to access through traditional methods.

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. While plausible mechanisms for the formation of 4H-perimidines have been proposed—typically involving the initial formation of a Schiff base imine intermediate, followed by intramolecular cyclization and a final proton transfer—these pathways are often inferred from final product analysis rather than direct observation. mdpi.com

The future of mechanistic studies in this area lies in the application of advanced in situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur. rsc.org

In Situ NMR Spectroscopy: Techniques like real-time and ultrafast multidimensional NMR spectroscopy can provide detailed structural and dynamic information on the species present in a reacting mixture. nih.govrsc.org This would allow for the direct observation and characterization of short-lived intermediates, such as the proposed imine and cyclic aminal intermediates, and help to map the complete reaction energy profile. Flow NMR setups are particularly promising for monitoring these reactions under controlled conditions. acs.org

In Situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques are highly sensitive to changes in functional groups. In situ FTIR or Raman could be used to track the disappearance of starting materials (e.g., C=O and N-H stretches) and the appearance of intermediates and products in real-time, providing valuable kinetic data.

Computational Chemistry: Density Functional Theory (DFT) calculations will continue to play a vital role in complementing experimental studies. Theoretical modeling can be used to calculate the energies of proposed intermediates and transition states, corroborating experimental observations from in situ spectroscopy and providing a complete picture of the reaction mechanism at a molecular level.

By combining these advanced spectroscopic and computational methods, researchers can move beyond postulated pathways to a definitive, evidence-based understanding of this compound formation and reactivity.

Development of Multifunctional this compound Systems

The inherent electronic and structural properties of the this compound core make it an excellent platform for the development of multifunctional materials and molecular systems. Future research will focus on integrating the perimidine scaffold into larger systems designed to perform specific, complex functions.

Promising directions for development include:

Chemosensors and Molecular Probes: The electron-rich nitrogen atoms and the extended π-system of perimidine make it an ideal fluorophore and a binding site for analytes. nih.gov Perimidine derivatives have already been shown to function as selective "turn-on" or "turn-off" fluorescent sensors for metal ions like Cu²⁺ and Al³⁺. nih.govsemanticscholar.org Future work will involve designing more sophisticated probes for biologically relevant anions, neutral molecules, and for monitoring changes in the cellular environment.

Stimuli-Responsive Materials: The incorporation of this compound units into polymers or supramolecular assemblies could lead to materials that respond to external stimuli such as light (photochromism), pH, or temperature. nih.govmagtech.com.cnrsc.org For example, perimidine spirodimers are known to exhibit photochromic properties, opening possibilities for their use in molecular switches, optical data storage, and smart fabrics. nih.gov

Supramolecular Chemistry: The planar structure and hydrogen bonding capabilities of the perimidine core make it an excellent building block for supramolecular chemistry. nih.gov It can be used to direct the self-assembly of complex architectures like metal-organic frameworks (MOFs), hydrogels, or liquid crystals through π-π stacking and hydrogen bonding interactions. These materials could have applications in gas storage, separation, or as smart, responsive gels. bath.ac.uknih.gov

Multifunctional Theranostics: Combining the inherent fluorescence of the perimidine core with its recognized biological activity could lead to the development of theranostic agents. Such molecules would allow for simultaneous biological imaging (diagnosis) and therapeutic action, representing a significant advance in personalized medicine.

Table 8.3: Examples of Functional Perimidine Systems

System TypeFunctionalityActivating Stimulus / TargetPotential ApplicationReference(s)
Fluorescent Sensor Emission Turn-On/OffCu²⁺, Al³⁺ ionsEnvironmental monitoring, bioimaging nih.govsemanticscholar.org
Photochromic Material Reversible Color ChangeUV/Visible LightMolecular switches, optical memory nih.gov
Pyrene-Perimidine Conjugate Aggregation-Induced EmissionCu²⁺ ions, DNAMultifunctional sensor, ligand-protein interaction studies nih.gov
Supramolecular Gelator Sol-Gel TransitionTemperature, pH, LightSmart materials, controlled release nih.gov

Q & A

What frameworks assist in formulating hypothesis-driven research questions for this compound’s mechanistic studies?

  • Methodological Answer: Use the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: alternative catalysts; Outcome: yield/selectivity) to structure questions. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on green synthesis or toxicity mitigation .

Q. How should researchers navigate conflicting toxicity profiles reported for this compound in ecotoxicological studies?

  • Methodological Answer: Conduct a meta-analysis using RevMan to assess study quality (e.g., OECD 207 vs. 423 guideline adherence). Perform species-specific toxicity assays (e.g., Daphnia magna LC50) under controlled abiotic factors (pH, dissolved oxygen). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-perimidine
Reactant of Route 2
4H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.